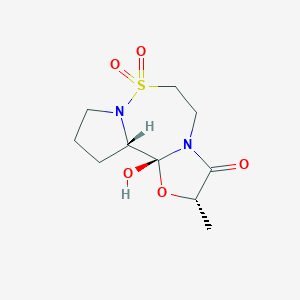

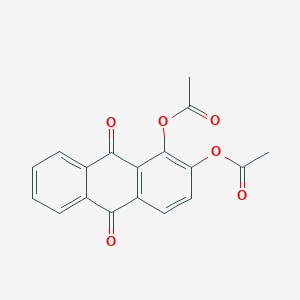

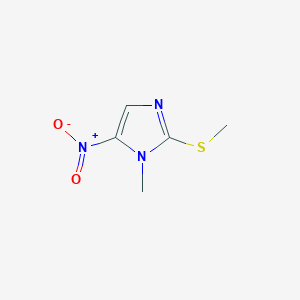

![molecular formula C13H15NO2 B154284 spiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 136081-84-0](/img/structure/B154284.png)

spiro[chromene-2,4'-piperidin]-4(3H)-one

概要

説明

Spiro[chromene-2,4'-piperidin]-4(3H)-one is a pharmacophore that has been identified as a structural component in a variety of drugs, drug candidates, and biochemical reagents. Its significance in medicinal chemistry is highlighted by its presence in compounds with diverse biological activities and its potential utility in the development of new biologically active substances .

Synthesis Analysis

The synthesis of spiro compounds related to spiro[chromene-2,4'-piperidin]-4(3H)-one involves various strategies. For instance, spiro[indoline-3,4'-pyridin]-2-yl)carbamates were synthesized via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, demonstrating the efficiency of intermolecular capturing of spiroindoleninium intermediates . A robust, high-yielding process for synthesizing spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one, a key building block in many biologically active compounds, was developed and successfully scaled up to kilogram levels . Additionally, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives were synthesized using an ultrasound-assisted method, following the group-assistant-purification chemistry process .

Molecular Structure Analysis

The molecular structure of spiro compounds is crucial for their biological activity. For example, the introduction of substituents in the benzene ring of spiro[isobenzofuran-1(3H),4'-piperidine] affects affinity for sigma binding sites, with certain positions leading to high affinity and selectivity . The structure of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold was elucidated using NOESY NMR and X-ray diffraction, showing well-defined orientation of side chains .

Chemical Reactions Analysis

Spiro compounds undergo various chemical reactions that are essential for their synthesis and modification. The [4 + 2] cycloaddition reaction of donor–acceptor cyclobutanes with iminooxindoles catalyzed by Sc(OTf)3 is one such reaction, providing a new approach to synthesize spiro[piperidine-3,2'-oxindoles] with excellent stereoselectivity . The reaction of cyclic methyl acetals with trimethylsilyl cyanide yields nitriles, which are key intermediates for introducing carbon residues into the spirocycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their structural features. For instance, the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is highly important for both affinity and selectivity towards sigma binding sites. Compounds with medium-sized substituents result in potent, but unselective compounds, while larger lipophilic substituents lead to high affinity and selectivity for sigma 2 binding sites . The spiro[chroman-2,4'-piperidin]-4-one derivatives have shown in vitro acetyl-CoA carboxylase inhibitory activity, with some compounds exhibiting activity in the low nanomolar range . The N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as TRPM8 channel blockers, with the 4-hydroxy derivatives showing excellent potency and selectivity .

科学的研究の応用

Pharmacophore in Medicinal Chemistry

Spiro[chromene-2,4'-piperidin]-4(3H)-one is recognized as a significant pharmacophore in medicinal chemistry. It serves as a structural component in various drugs, drug candidates, and biochemical reagents. Recent advancements in the synthesis of derivatives from this compound and their biological relevances have been notable. The potential for developing new biologically active substances using this pharmacophore has been analyzed and discussed (Ghatpande et al., 2020).

TRPM8 Antagonists

A series of compounds derived from spiro[chromene-2,4'-piperidin]-4(3H)-one has been identified as transient receptor potential melastatin 8 (TRPM8) antagonists. These compounds have shown efficacy in rodent models of neuropathic pain and possess potential therapeutic applications (Chaudhari et al., 2013).

Intramolecular Oxidative Coupling

An intramolecular oxidative coupling reaction involving spiro[indoline-3,4'-piperidine] has been reported. This method has shown effectiveness in creating optically active spiro[indoline-3,4'-piperidines], which are fundamental motifs in various biologically active compounds (Sugimoto et al., 2023).

Spiro[indoline-3,4'-pyridin]-2-yl Carbamates Synthesis

Spiro[indoline-3,4'-piperidine] is a crucial scaffold in many polycyclic indole alkaloids. A new synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl carbamates demonstrates efficient capturing of spiroindoleninium intermediates with carbamates (Liang et al., 2020).

Spiro[furan-5(5H),4′-piperidin]-2-one Synthesis

A general method for the preparation of spiro[furanone-piperidine] structures has been reported, offering a pathway for synthesizing various 3,4-fused-spiro[furan-5(5H),4′-piperidin]-2-one compounds (Liu et al., 2009).

Anti-Influenza Activity

Spiro[piperidine-2,2'-adamantane] derivatives have shown significant anti-influenza A virus activity. The incorporation of an additional amino group in these molecules has been studied for enhancing their antiviral properties (Fytas et al., 2010).

Ultrasound-Assisted Synthesis of Spiro Derivatives

An efficient ultrasound-assisted synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has been described. This method follows the group-assistant-purification chemistry process, simplifying the purification steps (Zou et al., 2012).

作用機序

Target of Action

The primary target of the compound spiro[chromene-2,4’-piperidin]-4(3H)-one, also known as Spiro[chroman-2,4’-piperidin]-4-one, is the 5-HT2C receptor (5-HT2CR) . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that influences various biological and neurological processes .

Mode of Action

Spiro[chromene-2,4’-piperidin]-4(3H)-one acts as a partial agonist at the 5-HT2CR This compound has been found to be selective for the 5-HT2CR, showing no observed activity toward 5-HT2AR or 5-HT2BR . It has a Gq bias, meaning it preferentially activates the Gq protein pathway .

Biochemical Pathways

The activation of the 5-HT2CR by spiro[chromene-2,4’-piperidin]-4(3H)-one leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway . This can affect various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The compound has shown low inhibition of herg at 10 μm, which suggests a favorable safety profile .

Result of Action

The activation of the 5-HT2CR by spiro[chromene-2,4’-piperidin]-4(3H)-one can lead to various cellular and molecular effects. For instance, it can modulate neuronal firing, potentially influencing behaviors and physiological processes regulated by 5-HT2CR, such as mood and appetite .

Safety and Hazards

将来の方向性

Spiro[chromene-2,4’-piperidin]-4(3H)-one has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules . Over the past few years, significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

特性

IUPAC Name |

spiro[3H-chromene-2,4'-piperidine]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNDQKSXDVVXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365981 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

spiro[chromene-2,4'-piperidin]-4(3H)-one | |

CAS RN |

136081-84-0 | |

| Record name | spiro[chromene-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential anticancer properties of spiro[chroman-2,4'-piperidin]-4-one derivatives?

A1: Research suggests that certain spiro[chroman-2,4'-piperidin]-4-one derivatives exhibit promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) [, ]. Notably, compound 16, featuring a sulfonyl spacer, displayed significant potency with IC50 values ranging from 0.31 to 5.62 μM []. Further investigation revealed that compound 16 induced apoptosis in MCF-7 cells and influenced cell cycle progression, suggesting its potential as a lead compound for anticancer drug development [].

Q2: How does the structure of spiro[chroman-2,4'-piperidin]-4-one derivatives affect their anticancer activity?

A2: Structure-activity relationship (SAR) studies are crucial in understanding the impact of structural modifications on the biological activity of these compounds. For instance, compound 16 with the sulfonyl spacer showed superior potency compared to the trimethoxyphenyl derivative 15, highlighting the importance of the spacer group in enhancing cytotoxicity [].

Q3: Beyond anticancer activity, are there other potential applications for spiro[chroman-2,4'-piperidin]-4-one derivatives?

A3: Yes, research indicates that these compounds could have potential as anti-tuberculosis agents. For example, compound PS08 demonstrated notable inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Ra with an MIC value of 3.72 μM []. This finding suggests that further exploration of spiro[chroman-2,4'-piperidin]-4-one derivatives as potential anti-tubercular agents is warranted.

Q4: Have any computational studies been conducted on spiro[chroman-2,4'-piperidin]-4-one derivatives, and what insights have they provided?

A4: Yes, molecular docking studies have been performed to understand the potential binding interactions of these compounds with target proteins. For instance, docking studies of compound PS08 with Mtb tyrosine phosphatase (PtpB) helped elucidate its potential binding mode at the enzyme's active site []. Such computational insights can guide further optimization of these compounds for enhanced activity and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

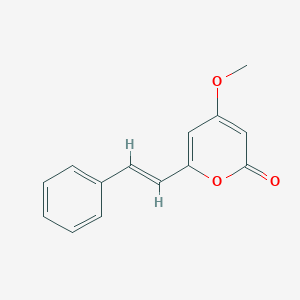

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

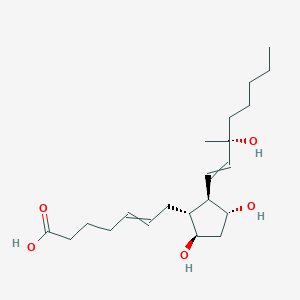

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

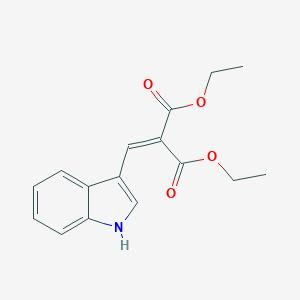

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)